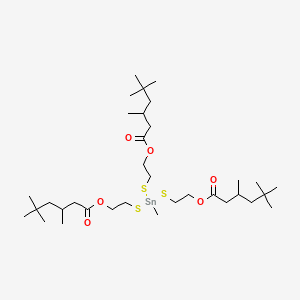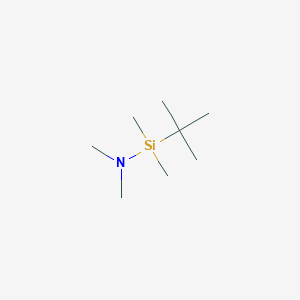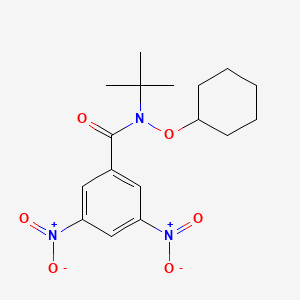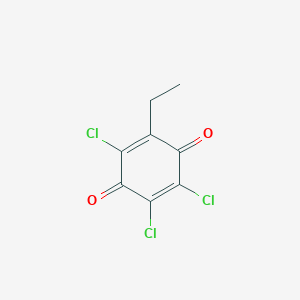
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by its unique structure, which includes three chlorine atoms and an ethyl group attached to a cyclohexadiene ring
Méthodes De Préparation
The synthesis of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of ethylcyclohexadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination at the desired positions. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity.
Analyse Des Réactions Chimiques
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen halides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the ethyl group creates a highly reactive platform due to electronic and steric effects. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition and substitution reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which facilitates interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione include:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Differing by the presence of an additional chlorine atom.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Fluorine atoms replace chlorine atoms, leading to different reactivity and properties.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Methyl groups instead of chlorine atoms, resulting in different chemical behavior
Propriétés
Numéro CAS |
65824-98-8 |
|---|---|
Formule moléculaire |
C8H5Cl3O2 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H5Cl3O2/c1-2-3-4(9)8(13)6(11)5(10)7(3)12/h2H2,1H3 |
Clé InChI |
NVAUBJHBSGBOGS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


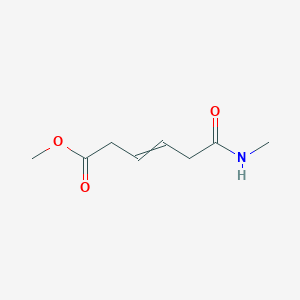
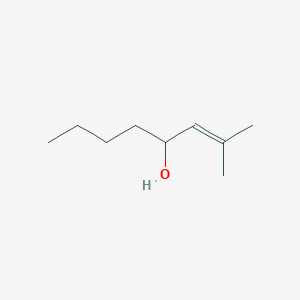
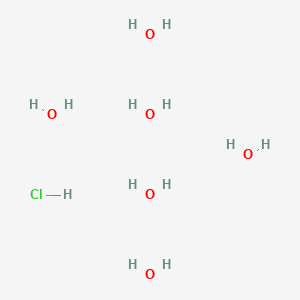
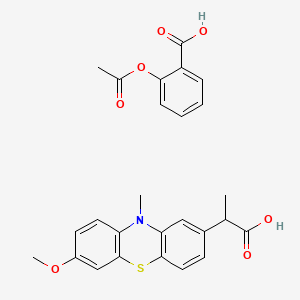

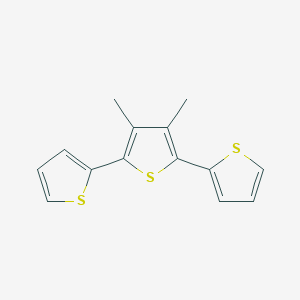
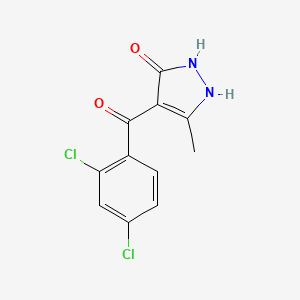
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
